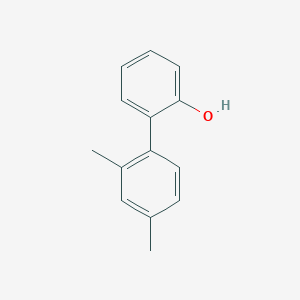

2-(2,4-Dimethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXYMFSMYNIQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683432 | |

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-02-7 | |

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 2,4 Dimethylphenyl Phenol and Analogous Phenolic Systems

Formation of Core Phenolic Frameworks

The construction of the fundamental phenolic scaffold can be achieved through several strategic approaches. These methods often involve the introduction of a hydroxyl group onto an aromatic ring or the aromatization of a cyclic precursor.

Direct Phenol (B47542) Synthesis Methodologies

Direct synthesis methodologies offer a straightforward route to phenols from readily available starting materials. These transformations are often catalyzed by transition metals and provide a high degree of functional group tolerance.

The direct conversion of aryl halides to phenols represents a powerful and atom-economical approach. This transformation is typically achieved using transition metal catalysis, with both copper and palladium-based systems being extensively studied.

Copper-catalyzed systems have a long history in C-O bond formation. Modern protocols often employ ligands to enhance the catalyst's activity and selectivity. For instance, the combination of Cu(acac)₂ and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) has been shown to be a powerful catalytic system for the hydroxylation of a wide range of (hetero)aryl halides, including less reactive chlorides. researchgate.net Similarly, the use of hydroxypicolinamide ligands with copper catalysts allows for the efficient hydroxylation of heteroaryl halides. figshare.com In some cases, the reactions can be performed in environmentally benign solvents like water. For example, a system using Cu₂O with 4,7-dihydroxy-1,10-phenanthroline as a ligand has been developed for the hydroxylation of aryl bromides and electron-deficient aryl chlorides in neat water. rsc.org Another approach utilizes copper(I) iodide with 8-hydroxyquinaldine (B167061) in a dimethyl sulfoxide (B87167) and water mixture. organic-chemistry.orgthieme-connect.com Supported copper catalysts, such as an atomically dispersed copper on a ZnO-ZrO₂ support, have also been developed for the selective hydroxylation of aryl iodides under mild, ligand-free conditions. nih.gov

Palladium-catalyzed methods have also emerged as a versatile tool for the synthesis of phenols from aryl halides. These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the challenging C-O bond formation. The tBuBrettPhos ligand, in conjunction with a palladium precatalyst, has been successfully used for the hydroxylation of a broad scope of aryl and heteroaryl halides with potassium or cesium hydroxide (B78521). nih.govmit.eduacs.org A notable advancement in this area is the use of boric acid as a mild and efficient hydroxide source in palladium-catalyzed hydroxylations, which tolerates a wide array of functional groups. organic-chemistry.orgacs.org

Recent research has also explored transition-metal-free approaches. One such method involves an oxime-based hydroxylation reagent that can convert aryl halides to phenols through a proposed radical-nucleophilic substitution chain mechanism. rsc.org

The oxidation of arylboronic acids provides another important and widely used route to phenols. This method benefits from the commercial availability and stability of a vast array of arylboronic acids.

A variety of oxidizing agents have been employed for this transformation. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in the presence of a catalyst or promoter. arkat-usa.orgresearchgate.net Catalyst-free conditions using hydrogen peroxide have also been reported, offering a green and rapid conversion. arkat-usa.org Other oxidants like m-chloroperbenzoic acid (MCPBA) have been shown to efficiently convert arylboronic acids to phenols in aqueous solutions at room temperature, with isotopic labeling studies indicating that the hydroxyl oxygen originates from the MCPBA. organic-chemistry.org N-oxides have also been identified as effective oxidants for the rapid hydroxylation of arylboronic acids and their esters at ambient temperature. nih.gov

The reaction conditions can often be mild and metal-free. For instance, a simple and efficient protocol uses tert-butyl hydroperoxide (TBHP) as the oxidant in an aqueous ethanol (B145695) medium without the need for metal catalysts or strong bases. niif.hu Another metal-free method utilizes diacetoxyiodobenzene (B1259982) in DMF for the conversion of arylboronic acids to phenols. acs.org Furthermore, some methods are promoted by simple bases like potassium hydroxide with TBHP or even just sodium hydroxide with air as the oxidant. organic-chemistry.orgresearchgate.net Visible-light-induced aerobic oxidative hydroxylation of arylboronic acids has also been developed as a green and catalyst-free method. organic-chemistry.org

| Oxidant/Reagent | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide | Catalyst-free or with various catalysts | Green, often rapid conversion. arkat-usa.orgresearchgate.net |

| m-Chloroperbenzoic Acid (MCPBA) | Aqueous solution, room temperature | Mild, efficient, metal-free. organic-chemistry.org |

| N-Oxides | Ambient temperature | Rapid, broad functional group compatibility. nih.gov |

| tert-Butyl Hydroperoxide (TBHP) | Metal-free, aqueous ethanol | Mild, short reaction times. niif.hu |

| Diacetoxyiodobenzene | DMF | Metal-free. acs.org |

| Air/Oxygen | NaOH or Sodium Sulfite | Inexpensive, green. researchgate.netresearchgate.net |

| Visible Light/Air | Catalyst-free | Green, photo-activated. organic-chemistry.org |

The dehydrogenative aromatization of cyclohexanones and their derivatives is a valuable strategy for the synthesis of phenols, utilizing readily available and often inexpensive starting materials. nih.govbenthamdirect.comrsc.org This approach offers a powerful way to construct substituted phenols with regiocontrol. chemistryviews.org

Palladium-based catalysts are frequently employed for this transformation. For example, a system of Pd(TFA)₂ with 2-dimethylaminopyridine (B146746) can effectively catalyze the aerobic dehydrogenation of cyclohexanones to phenols. nih.govacs.org Mechanistic studies suggest that this process can involve the formation of palladium nanoparticles as the active catalytic species. nih.govacs.org The choice of palladium catalyst and ligands can influence the selectivity of the reaction, sometimes leading to the formation of cyclohexenones instead of the fully aromatized phenol. nih.gov One-pot reactions combining the dehydrogenation of cyclohexanones with other transformations, such as the oxidative Heck coupling, have been developed to create more complex molecules like coumarins. rsc.org

In addition to transition metal catalysis, transition-metal-free methods have also been developed for the oxidative dehydrogenative aromatization of cyclohexanones. rsc.org Furthermore, biocatalytic approaches using enzymes like ene-reductases are emerging as a green and efficient alternative for the aromatization of cyclohexanones to phenols. chemistryviews.org

Condensation Reactions for Schiff Bases and Hydrazone Derivatives

The phenolic hydroxyl group, once installed, can direct further functionalization. Moreover, the phenolic ring itself can be part of a larger scaffold formed through condensation reactions, leading to important classes of compounds such as Schiff bases and hydrazones.

Condensation of Substituted Salicylaldehydes with 2,4-Dimethylaniline

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. The reaction of substituted salicylaldehydes with anilines, such as 2,4-dimethylaniline, provides a direct route to a variety of salicylaldimine Schiff bases. These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. orientjchem.orgresearchgate.net The resulting Schiff bases, containing a bidentate NO donor set, are excellent ligands for coordinating with metal ions, leading to the formation of a wide range of metal complexes with diverse applications. orientjchem.orgresearchgate.net

The formation of the C=N azomethine bond is a key characteristic of this reaction, which can be confirmed by spectroscopic methods such as IR spectroscopy. mdpi.com These Schiff bases and their metal complexes have been investigated for various biological activities.

Similarly, hydrazone derivatives can be synthesized by condensing substituted salicylaldehydes with hydrazine (B178648) derivatives. For instance, new p-nitrophenylhydrazone derivatives have been synthesized by refluxing substituted salicylaldehydes with (p-nitrophenyl)hydrazine. nih.gov The synthesis of hydrazones from isonicotinic hydrazide and substituted salicylaldehydes has also been reported, yielding compounds with potential biological activities. nih.gov These condensation reactions are versatile and allow for the creation of large libraries of hydrazone derivatives with varied substitution patterns. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| Substituted Salicylaldehyde | 2,4-Dimethylaniline | Schiff Base (Salicylaldimine) |

| Substituted Salicylaldehyde | (p-Nitrophenyl)hydrazine | Hydrazone Derivative |

| Substituted Salicylaldehyde | Isonicotinic Hydrazide | Hydrazone Derivative |

Formation of Hydrazones from Phenolic Ketones and Hydrazines

A common method for modifying phenolic ketones is through their reaction with hydrazines to form hydrazones. mdpi.comwikipedia.org This condensation reaction typically involves the reaction of a ketone or aldehyde with hydrazine or its derivatives. wikipedia.org The process is often catalyzed by an acid and can be carried out in various solvents like ethanol, methanol (B129727), or butanol under reflux conditions. mdpi.com The reaction times can range from one to over twelve hours, with yields varying from fair to excellent (30-90%), depending on the specific reactants. mdpi.com

Mechanochemical methods, such as using a planetary ball mill, have also been employed for the synthesis of hydrazones, offering a greener alternative to solution-based approaches. mdpi.com This technique can lead to quantitative yields in shorter reaction times. mdpi.com The resulting hydrazones are versatile intermediates that can be used in further synthetic steps, such as the Wolff-Kishner reduction or the Shapiro reaction. wikipedia.org

For instance, the reaction of a phenolic ketone with phenylhydrazine (B124118) can produce a phenylhydrazone. This reaction was historically significant in the study of monosaccharides, leading to the formation of osazones. wikipedia.org The stability of the hydrazone bond is pH-dependent; it is stable at neutral pH but can be rapidly cleaved under acidic conditions, a property utilized in drug delivery systems. wikipedia.org

Optimization of Catalyst Systems and Solvent Media in Condensation Reactions

The efficiency of condensation reactions, crucial for synthesizing phenolic derivatives, is highly dependent on the choice of catalyst and solvent. Various catalytic systems have been explored to improve reaction rates and yields.

For reactions like the Pechmann condensation to form coumarins from phenols and β-ketoesters, solid acid catalysts such as Amberlyst-15, zeolite β, and sulfonic acid-functionalized silica (B1680970) have been investigated. mdpi.com In a study optimizing the synthesis of 4-methylcoumarin, Amberlyst-15 proved to be the most active catalyst under solvent-free microwave irradiation, with phenol conversion increasing with the amount of catalyst used. mdpi.com The reaction temperature also plays a critical role, with higher temperatures generally leading to increased conversion rates. mdpi.commdpi.com

Solvent selection is another key parameter. While traditional organic solvents are common, there is a growing interest in greener alternatives. mdpi.com Solvent-free conditions, often coupled with microwave irradiation, have been shown to enhance reaction rates, simplify work-up procedures, and provide high yields. mdpi.comresearchgate.net For instance, the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326) has been successfully carried out in ethanol at room temperature using a CdS/CeO₂/Ag₃PO₄ nanocomposite as a heterogeneous catalyst. nih.gov Optimization of the reactant molar ratios is also crucial for maximizing product yield. nih.gov

| Catalyst/System | Reaction Type | Key Optimization Parameters | Reference |

| Amberlyst-15 | Pechmann Condensation | Catalyst amount, Temperature | mdpi.com |

| Graphene-COOH-Pd | Suzuki-Miyaura Coupling | Temperature, Reaction time | mdpi.com |

| FeF₃ | Pechmann Condensation | Solvent-free, Microwave irradiation | researchgate.net |

| CdS/CeO₂/Ag₃PO₄ | Knoevenagel Condensation | Solvent, Catalyst load, Reactant ratio | nih.gov |

| Methanesulfonic acid | DPA Synthesis | Reaction time, Temperature, Acid loading | mdpi.com |

Multicomponent Reactions for Substituted Phenolic Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to synthesizing complex phenolic derivatives. acs.orgbohrium.comfrontiersin.org

One notable example is the ruthenium-catalyzed three-component reaction of phenol derivatives, olefins, and alkyl bromides to achieve meta-C–H alkylation. acs.orgpreprints.org This strategy demonstrates good functional group tolerance and provides a potential pathway for drug synthesis. acs.org Another approach involves a highly enantioselective isocyanide-based multicomponent reaction catalyzed by a chiral N,N′-dioxide/Mg(II) complex, which tolerates a wide range of isocyanides, alkylidene malonates, and phenols to produce phenoxyimidate products in high yields and enantioselectivities. bohrium.com

The synthesis of 2-aryl-3-aminobenzofurans has been achieved through an indium trichloride-catalyzed multicomponent reaction of aryl glyoxal (B1671930) monohydrates, phenols, and para-toluenesulfonamide in dichloromethane (B109758). rsc.org These examples highlight the versatility of MCRs in rapidly building molecular complexity from simple precursors.

Introduction of the 2,4-Dimethylphenyl Moiety

C-C Coupling Methodologies for Biphenyl (B1667301) Derivatives

The construction of the biphenyl core is a fundamental step in the synthesis of 2-(2,4-dimethylphenyl)phenol. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds between aryl groups. mdpi.comrsc.org

The Suzuki-Miyaura coupling is a prominent method that involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comrsc.orggoogle.com This reaction is known for its high tolerance of functional groups and generally gives high yields. rsc.org For instance, palladium nanoparticles supported on carboxyl-modified graphene have been used as a heterogeneous catalyst for the Suzuki-Miyaura coupling to form fluorinated biphenyls. mdpi.com

Other significant C-C coupling reactions for synthesizing biphenyl derivatives include:

Negishi coupling , which uses an organozinc reagent. rsc.org

Stille coupling , which employs an organotin reagent. rsc.org

Hiyama coupling , which utilizes an organosilicon compound. rsc.org

Wurtz-Fittig reaction , a classic method involving the coupling of two aryl halides with sodium metal. rsc.org

These methods provide a diverse toolbox for chemists to selectively and efficiently create the biphenyl linkage essential for the target molecule.

| Coupling Reaction | Key Reactants | Catalyst/Reagent | Reference |

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Palladium catalyst, Base | mdpi.comrsc.orggoogle.com |

| Negishi | Aryl halide, Organozinc reagent | Nickel or Palladium catalyst | rsc.org |

| Stille | Aryl halide, Organotin reagent | Palladium catalyst | rsc.org |

| Hiyama | Aryl halide, Organosilicon compound | Palladium catalyst, Base | rsc.org |

| Wurtz-Fittig | Two Aryl halides | Sodium metal | rsc.org |

Nucleophilic Substitution and Ring Annulation Approaches in Complex Systems

Nucleophilic aromatic substitution (SNA) presents another strategic avenue for constructing complex phenolic systems. In contrast to electrophilic substitution, SNA involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.com The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

This methodology can be applied to synthesize precursors for the target molecule. For example, the reaction of sodium 2-thiophenyl methoxide (B1231860) with 2-fluorobenzaldehyde (B47322) yields an alkyl aryl ether through nucleophilic aromatic substitution, which can then be further elaborated. scielo.org.mx Transition metal complexes, such as (arene)Cr(CO)₃, can also be used to activate the aromatic ring towards nucleophilic attack. researchgate.net

Ring annulation, the formation of a new ring onto an existing one, can be a key step in building complex phenolic structures. For instance, the reaction of an aryl glyoxal with a phenol and another component in a multicomponent reaction can lead to the formation of a furan (B31954) ring fused to the phenolic ring, as seen in the synthesis of benzofuran (B130515) derivatives. rsc.org

Preparative Routes for Key Intermediates (e.g., 2-Diazo-1-(2,4-dimethylphenyl)ethan-1-one)

A detailed procedure for the synthesis of 2-diazo-1-(2,4-dimethylphenyl)ethan-1-one has been described. orgsyn.org The process begins with the deprotonation of 2',4'-dimethylacetophenone (B1329390) using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. The resulting enolate is then reacted with a trifluoroacetylating agent. The final step involves a diazo transfer reaction to introduce the diazo group, yielding the desired α-diazoketone. orgsyn.org

The physical and spectroscopic properties of 2-diazo-1-(2,4-dimethylphenyl)ethan-1-one are well-characterized, with a melting point of 40-41 °C and specific signals in ¹H and ¹³C NMR spectroscopy. orgsyn.org These diazo compounds are known to be energetic and require careful handling due to their potential for thermal decomposition. acs.org

The synthesis of such intermediates allows for subsequent reactions, such as intramolecular cyclizations mediated by rhodium(II) acetate (B1210297), to form more complex heterocyclic structures. scielo.org.mx

Application of Protecting Group Strategies in Multi-step Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. They serve as temporary masks for reactive functional groups, preventing them from undergoing undesired reactions while other parts of the molecule are being modified. For phenolic systems, the hydroxyl (-OH) group is often the primary site requiring protection, particularly in transition-metal-catalyzed cross-coupling reactions.

The synthesis of biaryl compounds, a core structure in many pharmaceuticals and materials, frequently employs methods like the Suzuki-Miyaura coupling. In such reactions, the acidic proton of a phenolic hydroxyl group can interfere with the organometallic reagents (e.g., organoboranes) and the basic conditions often required, leading to side reactions and reduced yields. To circumvent this, the hydroxyl group is converted into a less reactive derivative—a protected form—that is stable to the coupling conditions.

Below is a table summarizing common protecting groups for the phenolic hydroxyl group and their typical deprotection conditions.

Table 1: Common Protecting Groups for Phenols in Organic Synthesis

| Protecting Group | Structure | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Methyl Ether | -OCH₃ | Me | Strong acids (e.g., HBr, BBr₃) |

| Benzyl Ether | -OCH₂Ph | Bn | Hydrogenolysis (H₂, Pd/C), Strong Acids |

| Methoxymethyl Ether | -OCH₂OCH₃ | MOM | Acidic hydrolysis |

| Tetrahydropyranyl Ether | -OTHP | THP | Acidic hydrolysis |

| tert-Butyldimethylsilyl Ether | -OSi(CH₃)₂(C(CH₃)₃) | TBDMS/TBS | Fluoride ion (e.g., TBAF), Acetic Acid |

| Triisopropylsilyl Ether | -OSi(i-Pr)₃ | TIPS | Fluoride ion (e.g., TBAF), Acetic Acid |

The synthesis of a molecule like this compound via a Suzuki-Miyaura reaction would likely involve coupling a protected 2-halophenol (e.g., 2-bromophenol (B46759) with its hydroxyl group protected as a TBDMS ether) with 2,4-dimethylphenylboronic acid. After the carbon-carbon bond is formed, the protecting group would be removed in a final step to yield the target phenol.

Catalyst Recycling and Sustainable Synthesis Methodologies

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and related biaryls, which often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the focus has increasingly shifted towards green chemistry principles. wikipedia.org A key aspect of this is the development of recyclable catalyst systems. nih.govchemrevlett.com

Palladium is a precious and costly metal, making its recovery and reuse economically and environmentally critical. wikipedia.org Traditional homogeneous palladium catalysts are highly efficient but difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. rsc.org To overcome this, significant research has been dedicated to heterogeneous or "heterogenized" catalysts, where the active palladium species is immobilized on a solid support or within a distinct phase, allowing for easy separation and recycling. rsc.orgechemcom.com

Several innovative approaches to recyclable palladium catalysts for Suzuki-Miyaura coupling have emerged:

Palladium Nanoparticles on Solid Supports: One effective strategy is to anchor palladium nanoparticles onto various support materials. These supports provide a high surface area and prevent the nanoparticles from agglomerating, which would decrease their catalytic activity. After the reaction, the catalyst can be recovered by simple filtration. echemcom.com

Cellulose Nanocrystals (CNCs): Palladium(II) chemically mounted on the surface of CNCs has been shown to be an effective catalyst for Suzuki reactions, with the catalyst being recoverable and reusable for several cycles. echemcom.com

Magnetic Nanoparticles: Coating magnetic nanoparticles (e.g., Fe₃O₄) with a silica shell and then functionalizing the surface to anchor palladium nanoparticles creates a magnetically retrievable catalyst. rsc.org This allows for extremely simple separation of the catalyst from the reaction mixture using an external magnet. These catalysts have demonstrated good recyclability in the coupling of aryl halides with phenylboronic acid in water. rsc.org

Palladium in Organogels: Another novel approach involves embedding palladium nanoparticles within a self-assembling organogel. nih.gov The gel acts as a biphasic catalyst, for instance in a toluene-water system. The reaction occurs at the interface, and upon completion, the aqueous layer containing the product can be easily decanted, leaving the palladium-containing gel intact for reuse in subsequent batches. nih.gov

Ligand-Free and Water-Based Systems: The push for sustainability also involves minimizing the use of organic solvents and complex, expensive ligands. wikipedia.org Performing Suzuki reactions in water is highly desirable due to its low cost, safety, and environmental friendliness. wikipedia.orgnih.gov Several recyclable catalytic systems have been developed specifically for aqueous conditions. rsc.org

The table below summarizes findings for various recyclable catalyst systems applicable to Suzuki-Miyaura cross-coupling reactions, which represent a viable and sustainable route for the synthesis of phenolic biaryls.

Table 2: Examples of Recyclable Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst System | Support/Matrix | Reaction Solvent | Key Findings | Recyclability | Reference |

|---|---|---|---|---|---|

| Pd(II) on Schiff base-modified Cellulose Nanocrystals | Cellulose Nanocrystals | DMSO | High efficiency for coupling aryl halides and phenylboronic acid. | Good performance after several reuses. | echemcom.com |

| Fe₃O₄@SiO₂@SePh@Pd(0) | Magnetic Nanoparticles | Water | Efficient for C-C coupling under mild conditions; catalyst easily recovered with a magnet. | Good recyclability demonstrated. | rsc.org |

| Palladium Nanoparticles in a Peptide-based Organogel | α,γ-Hybrid Peptide Organogel | Toluene/Water | Biphasic system allows simple product separation by decantation; reaction at room temperature. | Significant activity maintained after 5 cycles. | nih.gov |

| G₃DenP-Ni Nanoparticles | Dendrimers | - | Highly active nickel catalyst for aryl chlorides; recyclable up to six times with minimal loss of activity. | Up to 6 cycles. | wikipedia.org |

These advancements in catalyst recycling and sustainable methodologies not only reduce the environmental impact and cost associated with the synthesis of compounds like this compound but also align with the broader principles of green chemistry, paving the way for more efficient and responsible chemical manufacturing. chemrevlett.com

An extensive search for experimental spectroscopic data for the specific chemical compound This compound has yielded no direct results. The available scientific literature and spectral databases consistently provide information for the isomer 2,4-Dimethylphenol (B51704) or other related but structurally distinct phenol derivatives, rather than the requested biaryl compound.

This critical distinction means that providing an accurate, research-backed article with the detailed spectroscopic data tables as outlined in the user's request is not possible at this time. Generating such an article without specific experimental data for this compound would require speculation and would not meet the standards of scientific accuracy.

Therefore, the following sections on advanced spectroscopic characterization cannot be completed as specified. Further experimental research on this compound is required to populate the detailed analyses requested.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry (HRMS) data, including the exact mass and fragmentation patterns for 2-(2,4-Dimethylphenyl)phenol, could not be found in the available scientific databases and literature. HRMS is a critical tool for confirming the elemental composition of a molecule with high accuracy, but specific studies on this compound are not presently accessible.

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no publicly available reports of the single-crystal X-ray diffraction analysis of this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, but it appears that the crystal structure of this specific compound has not been determined or published.

Precise Determination of Bond Lengths, Torsional Angles, and Dihedral Angles

As a consequence of the absence of single-crystal X-ray diffraction data, the precise bond lengths, torsional angles, and dihedral angles for this compound have not been experimentally determined. This structural information is fundamental to understanding the molecule's conformation and steric interactions.

Investigation of Tautomeric Forms in the Crystalline State

There is no available research on the investigation of tautomeric forms of this compound in the crystalline state. The study of tautomerism, such as keto-enol tautomerism, in the solid state provides insight into the molecule's stability and intermolecular interactions within the crystal lattice, but this has not been reported for the title compound.

Computational Chemistry and Theoretical Modeling of Phenolic Systems

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a system are determined by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach allows for the detailed examination of molecular characteristics, as outlined in the following subsections.

Geometry Optimization and Prediction of Molecular Conformations

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-(2,4-Dimethylphenyl)phenol, this process is crucial for determining the most stable three-dimensional structure, including critical parameters such as bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

The key conformational feature of this compound is the rotational orientation of the 2,4-dimethylphenyl ring with respect to the phenol (B47542) ring. Due to steric hindrance between the ortho-hydrogen and methyl groups on the adjacent rings, a perfectly planar conformation is energetically unfavorable. DFT calculations are used to explore the potential energy surface as a function of the dihedral angle (C1-C2-C1'-C6') to identify the lowest energy conformer. In related biphenyl (B1667301) systems, the equilibrium dihedral angle is typically found to be non-zero, representing a balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted conformation). For instance, in a crystallographic study of a similar compound, 2-[(E)-(2,4-Dimethylphenyl)iminomethyl]phenol, the dihedral angle between the two benzene (B151609) rings was found to be 13.38° in one conformation and 30.60° in another, highlighting the non-planar nature of such linkages. nih.gov

Interactive Data Table: Representative Calculated Bond Lengths and Angles

Users can filter and sort the data by parameter, bond/angle, and typical value.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C-O (Phenolic) | 1.36 - 1.38 Å |

| Bond Length | O-H | 0.96 - 0.98 Å |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-C (Inter-ring) | 1.48 - 1.50 Å |

| Bond Length | C-H (Aromatic) | 1.08 - 1.09 Å |

| Bond Length | C-C (Methyl) | 1.50 - 1.52 Å |

| Bond Angle | C-O-H | 109° - 112° |

| Bond Angle | C-C-C (Aromatic) | 118° - 121° |

| Dihedral Angle | C-C-C-C (Inter-ring) | 30° - 60° |

Note: These are typical values derived from DFT calculations on analogous structures and are provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show a significant negative potential (red) around the phenolic oxygen atom due to the presence of its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), consistent with its acidic nature. The aromatic rings would show a generally negative potential (yellow to orange) due to the delocalized π-electron system, with the exact distribution influenced by the electron-donating methyl groups and the hydroxyl group. Such maps are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. libretexts.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy corresponds to a better electron donor.

LUMO: The innermost empty orbital. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. edu.krdschrodinger.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, DFT calculations would reveal that the HOMO is primarily localized on the electron-rich phenol ring, particularly involving the oxygen atom and the π-system. The LUMO would likely be distributed across the π-antibonding orbitals of both aromatic rings. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors.

Interactive Data Table: Global Reactivity Descriptors from FMO Analysis

Users can sort the table by descriptor and formula.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis provides quantitative insights into charge distribution and stabilizing intramolecular interactions.

Key outputs of an NBO analysis include:

Natural Population Analysis (NPA): This provides the charge distribution on each atom, offering a more reliable picture than other methods like Mulliken population analysis. For this compound, the phenolic oxygen would be expected to have a significant negative charge, while the attached hydrogen and adjacent carbon would be positively charged.

Hyperconjugative Interactions: NBO analysis quantifies the stabilization energy (E(2)) arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net In this compound, significant interactions would include the delocalization from the lone pairs of the oxygen atom (nO) into the antibonding π* orbitals of the phenol ring (nO → π*C-C), which contributes to the partial double bond character of the C-O bond and the activation of the ring.

A study on a similar compound, 2-[(2,3-dimethylphenyl)amino]benzoic acid, demonstrated the utility of NBO analysis in identifying key intramolecular hydrogen bonds and charge transfer pathways. nih.gov

Selection of Basis Sets and Theoretical Levels for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core of DFT, approximating the complex many-electron interactions. Functionals are often categorized on "Jacob's Ladder," with increasing complexity and accuracy:

Local Density Approximation (LDA): Simplest, but generally inaccurate for chemical applications.

Generalized Gradient Approximation (GGA): (e.g., BLYP, PBE) Considers the electron density and its gradient.

Hybrid-GGA: (e.g., B3LYP , PBE0) Incorporates a portion of exact Hartree-Fock exchange, offering a good balance of accuracy and cost. B3LYP is one of the most widely used functionals for organic molecules. science.govacs.org

Meta-GGA and Hybrid Meta-GGA: (e.g., M06-2X) Include the kinetic energy density for improved accuracy, especially for non-covalent interactions.

Range-Separated Hybrids: (e.g., CAM-B3LYP, ωB97XD) Modify the amount of Hartree-Fock exchange based on interelectronic distance, improving the description of charge transfer and long-range interactions. ωB97XD also includes empirical dispersion corrections.

Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also higher computational cost.

Pople-style basis sets: (e.g., 6-31G(d,p), 6-311++G(d,p) ) They are computationally efficient and widely used. The notation indicates:

6-311G: A triple-zeta basis set, meaning three functions are used for each valence atomic orbital.

+ or ++: Addition of diffuse functions on heavy atoms (+) or on both heavy atoms and hydrogens (++). These are crucial for describing anions and weak interactions.

(d,p): Addition of polarization functions on heavy atoms (d-functions) and hydrogens (p-functions), which allow for orbital shape distortion and are essential for accurate geometry and frequency calculations. ijcce.ac.ir

Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) These are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions.

For a molecule like this compound, a common and reliable choice would be the B3LYP functional combined with the 6-311++G(d,p) basis set, which provides a robust description of molecular geometry, vibrational spectra, and electronic properties for phenolic systems. epa.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. researchgate.net It is particularly effective for calculating the UV-Vis spectra of organic compounds by determining the energies of electronic excited states. youtube.com This method models the response of a molecule's electrons to a time-dependent electromagnetic field, such as light, allowing for the calculation of transition energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a spectrum. youtube.comaps.org

For phenolic systems, TD-DFT can accurately predict the electronic transitions, which are typically π → π* transitions within the aromatic rings. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. chemrxiv.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed for their improved accuracy in describing excited states. aps.org Frontier molecular orbital analysis, examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), complements TD-DFT calculations by providing a qualitative understanding of the electronic transitions involved. nih.gov

Tautomerism and Intramolecular Proton Transfer Mechanism Studies

Tautomerism, particularly keto-enol tautomerism, and the associated intramolecular proton transfer are fundamental processes in many phenolic compounds. These phenomena govern the structural and reactive properties of the molecule.

Phenolic compounds can theoretically exist in equilibrium between their enol (the phenol form) and keto (a cyclohexadienone form) tautomers. However, for most simple phenols, the equilibrium lies overwhelmingly in favor of the enol form. libretexts.orglibretexts.org This pronounced stability is due to the preservation of the aromaticity of the benzene ring in the enol tautomer, a significant stabilizing factor. reddit.comyoutube.com The conversion to the keto form disrupts this aromatic system, resulting in a much less stable molecule. youtube.com The energetic penalty for this disruption is substantial, typically in the range of 45–60 kJ/mol. libretexts.orglibretexts.org

In the case of this compound, the enol form is therefore expected to be the exclusive tautomer present under normal conditions. The aromatic stabilization of the phenolic ring far outweighs any potential stabilizing factors for the corresponding keto tautomers.

Table 1: Theoretical Relative Stability of this compound Tautomers

| Tautomeric Form | Structure | Relative Energy (ΔE) | Key Feature |

|---|---|---|---|

| Enol | Phenolic -OH | 0 kJ/mol (Reference) | Aromatic ring preserved; highly stable. reddit.com |

| Keto | Cyclohexadienone | > +45 kJ/mol (Estimated) | Aromaticity lost; highly unstable. libretexts.orglibretexts.org |

While the keto tautomer is energetically unfavorable in the ground state, proton transfer can occur in the excited state, a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the acidity of the phenolic proton increases, facilitating its transfer to a nearby acceptor site within the same molecule. mdpi.com

For molecules like 2-phenylphenol, which is structurally analogous to this compound, studies have shown that ESIPT can occur from the phenol group to a carbon atom on the adjacent aromatic ring. rsc.orgnih.gov This process leads to the transient formation of a species known as a quinone methide. rsc.orgnih.gov Computational studies can map the potential energy surface of the excited state to elucidate the reaction pathway, identify the transition state, and calculate the energy barrier for the proton transfer. academicjournals.org Such calculations are critical for understanding the photophysical properties and stability of these compounds. nih.gov

The solvent environment can significantly influence tautomeric equilibria. mdpi.comresearchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects computationally. academicjournals.orgmdpi.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. mdpi.com

These models can predict how solvents of varying polarity affect the relative energies of different tautomers and the transition states connecting them. mdpi.comfigshare.com Generally, polar solvents tend to stabilize more polar species. mdpi.com While the enol form of this compound is expected to remain dominant in all common solvents due to the strong aromatic stabilization, PCM calculations can quantify the subtle shifts in stability and the energy barrier for proton transfer as a function of solvent polarity. academicjournals.org

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics, such as optical switching and frequency conversion. jhuapl.edusemanticscholar.org Computational chemistry provides a means to predict these properties and guide the design of new NLO materials.

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). These properties describe how the molecule's dipole moment changes in the presence of an external electric field. The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO effects like second-harmonic generation.

These properties can be calculated using quantum chemical methods, often through a finite-field approach. dtic.mil In this method, the energy or dipole moment of the molecule is calculated under various applied electric fields, and the polarizability and hyperpolarizability tensors are extracted from the response. Density Functional Theory (DFT) is a common method for these calculations, though the choice of functional can significantly impact the accuracy of the results. ucf.eduresearchgate.net For molecules with potential NLO activity, these calculations are essential for predicting their performance and understanding the structure-property relationships that govern their NLO response. researchgate.net

Table 2: Calculated NLO Properties for a Representative Phenolic Compound

| Property | Description | Typical Units |

|---|---|---|

| Dipole Moment (μ) | Measure of charge separation. | Debye |

| Polarizability (α) | Linear response of dipole moment to an electric field. | a.u. or Bohr³ |

| First Hyperpolarizability (β) | Quadratic (second-order) response of dipole moment to an electric field. | a.u. or esu |

Thermodynamic Property Calculations (e.g., Gibbs Free Energy of Formation, Enthalpy-Entropy Compensation)

Thermodynamic property calculations are fundamental in computational chemistry for determining the stability and spontaneity of chemical processes. Key parameters such as the Gibbs free energy of formation (ΔfG°) and the enthalpy of formation (ΔfH°) quantify the energy changes associated with forming a molecule from its constituent elements in their standard states. While specific computationally derived thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of their calculation and interpretation can be understood through data on related structures, such as the parent molecule, biphenyl. chemeo.com

The standard Gibbs free energy of formation indicates the spontaneity of a compound's formation under standard conditions (typically 298.15 K and 1 bar). wikipedia.orglibretexts.org It is calculated using the equation:

ΔG° = ΔH° - TΔS°

where ΔH° is the standard enthalpy change, T is the absolute temperature, and ΔS° is the standard entropy change. libretexts.org Computational methods, such as those based on density functional theory (DFT) or other quantum mechanical approaches, can be used to estimate these values. researchgate.net

To illustrate the nature of such data, the following table presents thermodynamic properties for the related compound Biphenyl.

| Property | Value | Unit |

| Standard Gibbs free energy of formation (ΔfG°) | 212.3 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 182.8 ± 1.1 | kJ/mol |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | 97.4 ± 1.0 | kJ/mol |

| This interactive table contains data for the analogous compound Biphenyl. chemeo.com |

Enthalpy-Entropy Compensation

This compensation is particularly relevant in aqueous solutions and biomolecular interactions. mdpi.comnih.gov For instance, when a ligand binds more tightly to a receptor (a more negative ΔH), it often loses conformational freedom, and ordered water molecules may be displaced from the binding site, leading to a corresponding decrease in entropy. nih.gov This relationship can be expressed linearly:

ΔH = TcΔS + ΔGc

where Tc is the compensation temperature. This principle is a significant barrier in drug design, as modifications intended to improve binding enthalpy can be counteracted by entropy penalties, leading to little or no improvement in binding affinity. nih.gov The ubiquitous nature of EEC in biological systems is thought to be heavily influenced by the unique properties and structural reorganization of water molecules during binding events. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). explorationpub.com This method is crucial in drug discovery and molecular biology for understanding the structural basis of molecular recognition. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. biomedpharmajournal.org

While specific molecular docking studies featuring this compound as the ligand are not prominent in the reviewed literature, the methodology has been extensively applied to structurally similar biphenyl and phenolic compounds to explore their interactions with various biological targets. For example, theoretical studies on biphenyl-based compounds have been used to understand their binding to the programmed death-ligand 1 (PD-L1) protein, a key target in cancer immunotherapy. nih.gov

The modeling process typically involves:

Preparation of Receptor and Ligand: High-resolution structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of the ligand, in this case, this compound, is built and optimized using computational chemistry software. explorationpub.com

Docking Simulation: A docking algorithm systematically places the ligand into the active site of the receptor, exploring various translational, rotational, and conformational degrees of freedom.

Scoring and Analysis: A scoring function estimates the binding affinity, often expressed as a binding energy (in kcal/mol). Favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, contribute to a lower (more negative) binding energy, indicating a more stable complex. nih.govekb.eg

The results of a docking study can reveal key amino acid residues involved in the interaction and provide a rationale for the ligand's biological activity. For instance, studies on other phenolic compounds have identified specific binding modes and interactions that are critical for their inhibitory potential against various enzymes. ekb.egnih.gov

The following table provides an illustrative example of the type of data generated from a molecular docking study, based on findings for other phenolic and biphenyl-based ligands.

| Ligand Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

| Biphenyl Derivative | Programmed Death-Ligand 1 (PD-L1) | -8.0 to -11.0 | Ile54, Tyr56, Met115, Ala121 | Hydrophobic Interactions, Pi-Pi Stacking |

| Substituted Phenol | Phosphoinositide 3-kinase (PIK3CA) | -7.86 | (Residues vary) | Hydrogen Bonds, Hydrophobic Interactions |

| Substituted Phenol | Estrogen Receptor 1 (ESR1) | -7.68 | (Residues vary) | Hydrogen Bonds, Hydrophobic Interactions |

| This interactive table presents example data from molecular docking studies on analogous biphenyl and phenolic compounds to illustrate typical results. nih.govekb.eg |

Such computational models provide an atomistic picture of the binding event and can guide the design of new molecules with improved affinity and selectivity for a specific biological target. nih.gov

Based on the conducted research, there is currently insufficient specific data available in the public domain to construct a detailed article on the intermolecular interactions and supramolecular architecture of the compound “this compound” that would adhere to the strict requirements of the provided outline.

Scientific literature from the searches primarily discusses related but structurally distinct molecules, such as Schiff base derivatives like (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol, or simpler components like 2,4-dimethylphenol (B51704). While these studies provide insights into the behavior of the 2,4-dimethylphenyl moiety, applying their specific crystallographic and interaction data directly to this compound would be scientifically inaccurate.

A thorough analysis as requested—covering specific hydrogen bonding networks, π-π stacking interactions, quantitative Hirshfeld surface analysis, and the influence of crystal packing on molecular conformation—requires dedicated crystallographic studies of this compound itself. As no such studies were identified in the search results, generating the requested article with the required level of scientific accuracy and detail is not possible at this time.

Reactivity and Derivatization Studies of Phenolic Scaffolds

Electrophilic Aromatic Substitution Reactions

The phenolic ring (Ring A) in 2-(2,4-Dimethylphenyl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effect of the hydroxyl group. libretexts.org This effect increases the electron density at the positions ortho and para to the hydroxyl group, making them susceptible to attack by electrophiles. However, the regiochemical outcome is significantly influenced by steric hindrance.

Directing Effects : The hydroxyl group directs incoming electrophiles to positions 4 (para) and 6 (ortho). The bulky 2-(2,4-dimethylphenyl) group at position 2 sterically encumbers the adjacent position 6. Consequently, electrophilic attack is heavily favored at the less hindered para position (position 4).

Reactivity of Ring B : The 2,4-dimethylphenyl ring (Ring B) is also activated by two electron-donating methyl groups, which direct substitution to the positions ortho and para relative to them (positions 3', 5', and 6'). Under forcing conditions, substitution on this ring is possible, though it is less activated than the phenol (B47542) ring.

Common electrophilic substitution reactions are expected to proceed as follows:

Nitration : Reaction with dilute nitric acid is expected to yield 2-(2,4-Dimethylphenyl)-4-nitrophenol as the major product. ias.ac.in Under stronger conditions, dinitration or oxidation may occur. The use of milder nitrating agents can improve selectivity. google.com

Halogenation : Due to the high activation of the phenol ring, halogenation with chlorine or bromine can proceed without a Lewis acid catalyst. vanderbilt.edu The primary product is anticipated to be the 4-halo-substituted derivative. Specialized catalytic methods can be employed to achieve selective ortho-halogenation, though this would be challenging given the existing steric bulk. scientificupdate.com

Friedel-Crafts Reactions : Phenols generally give poor yields in Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring. echemi.comstackexchange.com If the reaction proceeds, it is often accompanied by O-acylation or O-alkylation, followed by a Fries rearrangement for acylation. echemi.com Given these complications, direct Friedel-Crafts alkylation or acylation on the phenolic ring is not a preferred synthetic route. jk-sci.comwikipedia.org

| Reaction | Reagent | Expected Major Product on Phenolic Ring (Ring A) |

| Nitration | Dilute HNO₃ | 2-(2,4-Dimethylphenyl)-4-nitrophenol |

| Bromination | Br₂ in a non-polar solvent | 4-Bromo-2-(2,4-dimethylphenyl)phenol |

| Chlorination | SO₂Cl₂ or NCS | 4-Chloro-2-(2,4-dimethylphenyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions for this compound primarily involve the derivatization of the acidic hydroxyl group. The formation of a phenoxide ion under basic conditions generates a potent nucleophile that can react with various electrophiles.

Etherification : The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method for preparing aryl ethers. google.com However, the steric hindrance imposed by the ortho 2,4-dimethylphenyl group can significantly impede the approach of the alkylating agent. rsc.org This may necessitate the use of more reactive electrophiles, higher temperatures, or specialized conditions like microwave-assisted synthesis to achieve reasonable yields. researchgate.netorganic-chemistry.org

Esterification : Phenols can be readily converted to esters by reacting them with acid chlorides or anhydrides in the presence of a base (e.g., pyridine). This reaction is generally less sensitive to steric hindrance than etherification and is expected to proceed efficiently to form the corresponding phenyl ester.

| Reaction Type | Reagents | Expected Product | Notes |

| Etherification | 1. NaOH or K₂CO₃2. Alkyl Halide (R-X) | 1-Alkoxy-2-(2,4-dimethylphenyl)benzene | Reaction rate is sensitive to steric hindrance. organic-chemistry.org |

| Esterification | Acyl Chloride (RCOCl), Pyridine | 2-(2,4-Dimethylphenyl)phenyl acetate (B1210297) (for R=CH₃) | Generally efficient, less affected by steric bulk than etherification. |

Oxidation and Reduction Reactions of Core and Peripheral Functional Groups

The phenolic scaffold is susceptible to oxidation, while the aromatic rings are generally resistant to reduction.

Oxidation : Phenols are readily oxidized, and the reaction outcome depends on the oxidant and conditions.

Oxidative Coupling : In the presence of certain metal catalysts (e.g., based on Fe, Cu, V) or enzymatic systems, phenols undergo oxidative coupling to form C-C or C-O linked dimers and polymers. wikipedia.orgnih.govrsc.org For this compound, this could lead to dimerization through the positions para to the hydroxyl groups, resulting in complex biaryl structures. researchgate.net Heterogeneous catalysts like TiO₂ under visible light have also been used for such couplings. nih.gov

Quinone Formation : Strong oxidizing agents can convert phenols into quinones. However, for this compound, the formation of a simple benzoquinone is blocked by the aryl substituent. Oxidation might lead to more complex, potentially polymeric, structures or ring-opening under harsh conditions.

Reduction : The aromatic rings of this compound are stable and resistant to reduction under normal conditions. Catalytic hydrogenation of the aromatic rings to form cyclohexyl derivatives is possible but requires high pressures, elevated temperatures, and specific catalysts (e.g., Rhodium on carbon). Such reactions are not common unless the saturated ring system is a specific synthetic target. The biphenyl (B1667301) C-C bond is generally stable to these conditions. slideshare.net

Cyclization and Annulation Reaction Pathways

The ortho-phenylphenol motif is a well-established precursor for the synthesis of dibenzofurans, a class of heterocyclic compounds with important biological and material properties. ekb.eg This transformation represents a key cyclization pathway for the this compound scaffold.

The most common method involves an intramolecular dehydrogenative C-O bond formation. This is typically achieved via palladium-catalyzed intramolecular direct arylation or other oxidative cyclization methods. organic-chemistry.org The reaction proceeds by forming a bond between the phenolic oxygen and a carbon atom on the adjacent phenyl ring, leading to the formation of the central furan (B31954) ring.

| Reaction Pathway | Reagents and Conditions | Product Class |

| Oxidative Cyclization | Pd(OAc)₂, O₂ (air), high temperature | Dibenzofurans |

| Photochemical Cyclization | UV light, in the presence of an oxidizing agent | Dibenzofurans |

| Pschorr-type Cyclization | Diazotization of an ortho-amino derivative, Cu catalyst | Dibenzofurans |

This cyclization would yield a dimethyl-substituted dibenzofuran, a valuable scaffold for further functionalization. nih.gov

Investigation of Coordination Behavior as Ligands in Metal Complexes

The phenolic hydroxyl group of this compound makes it a suitable ligand for coordination with a variety of metal ions. Upon deprotonation, the resulting phenoxide is a hard, anionic oxygen donor that binds effectively to a wide range of metal centers.

Coordination Mode : The molecule is expected to act primarily as a monodentate ligand, coordinating to a metal center through the single oxygen atom of the phenoxide.

Ligand Properties : The bulky 2,4-dimethylphenyl group at the ortho position exerts significant steric influence around the coordination site. This can be exploited to control the coordination number of the metal center, enforce specific geometries, and prevent the formation of polymeric complexes. This steric bulk can be synthetically useful for creating coordinatively unsaturated metal complexes that may exhibit enhanced catalytic activity.

Potential Metal Complexes : The phenoxide ligand can form stable complexes with alkali metals, alkaline earth metals, transition metals (e.g., Cu, Fe, Cr, Ti), and main group elements (e.g., Al, B). The properties of the resulting metal complex, such as its solubility, stability, and catalytic activity, would be modulated by the electronic and steric properties of the ligand.

Structure-Reactivity Relationship Analysis of Substituent Effects

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. A detailed analysis provides insight into its chemical behavior compared to simpler phenols.

Electronic Effects :

Hydroxyl Group : This is a powerful π-donating group that strongly activates the phenolic ring (Ring A) towards electrophilic attack. It also increases the acidity of the phenolic proton compared to an aliphatic alcohol by stabilizing the resulting phenoxide anion through resonance. vanderbilt.edulibretexts.org

Steric Effects :

The most dominant feature influencing the molecule's reactivity is the steric hindrance created by the 2,4-dimethylphenyl group at the C2 position of the phenol ring. This has two major consequences:

Regioselectivity in Electrophilic Substitution : It shields the C6-ortho position, making the C4-para position the primary site for electrophilic attack.

Reactivity of the Hydroxyl Group : It hinders the approach of reagents to the phenolic oxygen, potentially slowing down reactions like etherification. rsc.org

Atropisomerism : Biphenyl systems with bulky substituents at the ortho positions can exhibit restricted rotation around the single bond connecting the two aryl rings. stackexchange.comlibretexts.org This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting enantiomers if the energy barrier to rotation is sufficiently high. pharmaguideline.com Given the presence of the 2,4-dimethylphenyl group at an ortho position, it is plausible that this compound and its derivatives could exist as atropisomers, a structural feature with significant implications for its use in chiral synthesis and materials science.

| Feature | Phenol | 2-Phenylphenol | This compound (Predicted) |

| Acidity | pKa ≈ 10 | Slightly more acidic than phenol | Acidity similar to 2-phenylphenol |

| Electrophilic Substitution Site | ortho and para (mixture) | Primarily para to -OH | Almost exclusively para to -OH due to increased steric hindrance |

| Nucleophilic Reactivity of -OH | High | Moderately hindered | Significantly hindered |

| Potential for Atropisomerism | No | Low | Possible, due to bulky ortho-substituent |

Research Applications in Advanced Chemical Systems

Design and Synthesis of Novel Ligands in Coordination Chemistry

The phenolic hydroxyl group and the sterically hindered biphenyl (B1667301) structure of 2-(2,4-Dimethylphenyl)phenol and its analogs make them excellent candidates for the design of novel ligands in coordination chemistry. The hydroxyl group can be deprotonated to act as an anionic oxygen donor, while the phenyl rings provide a tunable steric and electronic environment around a metal center.

Derivatives of phenols are commonly used to create ligands that can coordinate with a variety of metal ions. For instance, phenol (B47542) derivatives can be functionalized with phosphine (B1218219) oxide groups to create multidentate chelating agents. The synthesis of 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides involves Arbusov reactions with phenol derivatives to yield ligands that act as neutral tridentate chelates for lanthanide nitrates. nih.gov Similarly, Schiff base ligands, synthesized from the condensation of a phenol derivative like salicylaldehyde with an amine, can form stable complexes with transition metals such as Cu(II), Co(II), and Mn(II). mdpi.com In these complexes, the ligand coordinates to the metal center through both nitrogen and oxygen atoms. mdpi.com The design of such ligands is crucial for advancing cross-coupling processes, where the ligand's structure directly influences the geometry and reactivity of the metal complex catalyst. orgsyn.org The synthesis of coordination compounds often involves mixing the ligand and a metal salt, such as cadmium chloride, in a suitable solvent like ethanol (B145695) to facilitate the formation of the complex. nih.gov

Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis

Aromatic compounds, especially natural phenols and their derivatives, are recognized as versatile building blocks for the synthesis of more complex molecules. nih.govresearchgate.net The reactivity of the phenolic hydroxyl group and the aromatic rings allows for a wide range of chemical transformations.

Key derivatization strategies for phenol fragments include:

Modification of the phenolic hydroxyl group: This is a common starting point for introducing new functional groups.

Introduction of substituents onto the phenolic ring: Electrophilic substitution reactions can add groups at the ortho and para positions relative to the hydroxyl group. nih.gov

These strategies enable the synthesis of functional monomers for polymer chemistry. rsc.org For example, the skeleton of a phenol can be reconstructed through ring-forming reactions. O-allyl phenols can undergo Wacker-type oxidative cyclization catalyzed by PdCl₂ to form methyl benzofuran (B130515). nih.gov The rich reactivity and inherent properties of aromatic building blocks like this compound allow for the development of high-value-added polymers and complex organic molecules. rsc.org

Development of Materials with Tunable Non-Linear Optical Properties

Organic materials are of significant interest for applications in non-linear optics (NLO) due to their large NLO responses compared to many inorganic materials. dtic.mil The electronic structure of organic molecules, particularly those with donor-acceptor groups and extended π-conjugation, is key to their NLO properties. jhuapl.edudtic.mil Phenol derivatives are often incorporated into NLO-active materials.

Schiff bases derived from phenols, such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, have been studied for their electronic and NLO properties. researchgate.net These molecules can exhibit low-energy absorption, indicating a small band gap, which is a desirable feature for NLO materials. researchgate.net The development of acrylic polymers containing NLO-active chromophores, like polyacrylamides and polyacrylates, allows for their use as components in optical switches, modulators, and amplifiers. dtic.mil Key materials used in NLO applications include Beta Barium Borate (BBO), Lithium Niobate (LiNbO₃), and Potassium Titanyl Phosphate (KTP), which are valued for their high NLO coefficients and damage thresholds. samaterials.com

Incorporation into Trisaryl-1,3,5-Triazine UV Light Absorbers

The 2,4-dimethylphenyl moiety is a critical component in a class of high-performance ultraviolet (UV) light absorbers based on the hydroxyphenyl triazine (HPT) structure. These compounds are used to protect polymers and coatings from degradation caused by UV radiation.

A prominent example is the compound 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol, also known as UV-1164. This molecule features two 2,4-dimethylphenyl substituents on a central triazine ring. HPTs like UV-1164 are characterized by low volatility, high thermal stability, and excellent compatibility with various polymers. powerchemical.netuvabsorber.com They are particularly effective in protecting materials during extreme processing conditions. powerchemical.netuvabsorber.com Another related compound, 2,4-Bis(2,4-dimethylphenyl)-6-(2,4-dihydroxyphenyl)-1,3,5-triazine, serves as an intermediate in the synthesis of other HPT UV absorbers. sarex.com The reaction products of these triazine compounds can also be modified to create liquid UV absorbers, such as PowerSorb™ 400, which are designed for use in amine and/or metal-catalyzed coating systems. uvabsorber.com

| Compound Name | CAS Number | Common Name/Trade Name | Key Feature |

|---|---|---|---|

| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | 2725-22-6 | UV-1164, PowerSorb™ 1164 | Triazine-based UV absorber with two 2,4-dimethylphenyl groups. powerchemical.net |

| 2,4-Bis(2,4-dimethylphenyl)-6-(2,4-dihydroxyphenyl)-1,3,5-triazine | 1668-53-7 | Appolo-107 | Intermediate for HPT UV absorbers. sarex.com |

| Reaction products of 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-hydroxyphenol with ((C10-16...alkyloxy)methyl)oxyrane | 153519-44-9 | PowerSorb™ 400, Tinuvin 400 | Liquid HPT UV absorber for high-performance coatings. uvabsorber.com |

Structure-Activity Relationship (SAR) Studies for Research Probes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological or chemical activity. For phenolic compounds, SAR studies often focus on modifications to the hydroxyl group and the substitution pattern on the aromatic ring to develop probes for biological systems or to optimize material properties.

SAR studies on phenolic compounds have revealed strong correlations between specific structural features and biological activities such as antioxidant, antifungal, and toxic effects.

Antioxidant Activity: The antioxidant action of phenols is often related to the homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates hydrogen atom transfer to free radicals, thereby neutralizing them. researchgate.net

Antifungal Activity: Studies have shown that phenolic compounds with a lower electrophilicity index tend to exhibit greater antifungal activity. researchgate.net The electronic properties of the phenol, including the frontier molecular orbitals, play a significant role. researchgate.net

Toxicity: The electronic features of the phenolic hydroxyl group (C-O-H) have been found to significantly affect the toxicity of phenol derivatives toward various organisms. nih.gov The inductive and resonance effects of substituents on the aromatic ring also contribute to the observed biological response. nih.gov

By systematically modifying the structure of this compound—for example, by altering the substituents on either phenyl ring or modifying the hydroxyl group—researchers can probe its interactions with biological targets and develop compounds with tailored activity profiles.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build predictive models of the activity of compounds based on their molecular structures. nih.gov These computational models are widely applied to phenol derivatives to predict properties like toxicity and antioxidant potential, which helps in screening large libraries of compounds and prioritizing them for experimental testing. researchgate.netmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A collection of compounds with known activities (e.g., toxicity, antioxidant capacity) is assembled. explorationpub.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the observed activity. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation on a separate test set of compounds. researchgate.netexplorationpub.com

| Descriptor Category | Examples | Relevance to Phenolic Compounds |

|---|---|---|

| Electronic Properties | Ionization Potential (IP), Bond Dissociation Enthalpy (BDE), Electrophilicity Index | Crucial for antioxidant and antifungal activities, and mechanisms of toxicity. researchgate.netresearchgate.netnih.gov |

| Lipophilicity | LogP, LogD | Important for membrane permeability and bioavailability. researchgate.net |

| Topological Properties | Molecular connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule, which are important for receptor binding. researchgate.net |

| Physicochemical Properties | Molecular weight, Surface area | General descriptors that correlate with various biological activities. nih.gov |

QSAR models have successfully predicted the biological activity of phenol derivatives, demonstrating that a combination of calculated parameters can be effectively used to guide the design of new compounds with desired properties. researchgate.net

No Publicly Available Research Data on "this compound" as a Chemical Probe

Despite a comprehensive search of scientific literature and chemical databases, there is no readily available information on the chemical compound "this compound" regarding its application as a research compound or a chemical probe in advanced chemical systems. Searches for this specific compound, as well as potential synonyms such as "2-hydroxy-2',4'-dimethylbiphenyl," did not yield any relevant research findings, synthesis methods, or data that would allow for a detailed analysis of its use in the requested context.

The persistent return of search results for the related but structurally distinct compound "2,4-Dimethylphenol" suggests that "this compound" is either a compound that has not been extensively studied, is known under a different, less common nomenclature not readily indexed, or the initial query may contain a misnomer.

Without any specific data on its synthesis, properties, or research applications, it is not possible to construct an article that adheres to the provided outline, which requires detailed research findings and data tables concerning its role as a research compound and chemical probe.